1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18833540
Molecular Formula: C11H8F6OS
Molecular Weight: 302.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8F6OS |
|---|---|
| Molecular Weight | 302.24 g/mol |
| IUPAC Name | 1-[2-(trifluoromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C11H8F6OS/c1-6(18)4-7-5-8(19-11(15,16)17)2-3-9(7)10(12,13)14/h2-3,5H,4H2,1H3 |
| Standard InChI Key | JNSAZUDQDNBTOJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)C(F)(F)F |
Introduction
Molecular Structure and Physicochemical Properties
1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one possesses the molecular formula C₁₁H₈F₆OS and a molecular weight of 302.24 g/mol. The compound’s structure features:
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A propan-2-one backbone (a ketone group at the second carbon of a three-carbon chain).
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A phenyl ring substituted at the 2-position with a trifluoromethyl (-CF₃) group and at the 5-position with a trifluoromethylthio (-SCF₃) group.
The trifluoromethyl group is a strong electron-withdrawing moiety, while the trifluoromethylthio group combines both electron-withdrawing and lipophilic characteristics. These substituents collectively reduce the electron density of the aromatic ring, enhancing the compound’s stability and resistance to metabolic degradation.
Key Physicochemical Properties
| Property | Value or Description |
|---|---|
| Boiling Point | Estimated >250°C (based on analogs) |
| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, acetone) |
| Lipophilicity (LogP) | ~3.8 (highly lipophilic) |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
The high lipophilicity (LogP ~3.8) suggests strong membrane permeability, a critical factor in drug design.
Synthetic Pathways
The synthesis of 1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one involves multi-step reactions optimized for regioselectivity and yield. A representative route includes:
Step 1: Friedel-Crafts Acylation
A benzene derivative pre-substituted with a trifluoromethylthio group undergoes Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This step introduces the ketone functionality at the desired position.
Step 2: Electrophilic Substitution
The intermediate is subjected to electrophilic trifluoromethylation using Umemoto’s reagent (a trifluoromethylating agent) to install the -CF₃ group at the 2-position of the ring.
Step 3: Purification
Chromatographic techniques (e.g., flash column chromatography) isolate the target compound with >95% purity, confirmed via HPLC and NMR spectroscopy.
Chemical Reactivity
The compound’s reactivity is dominated by three functional regions:
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Ketone Group: Participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., formation of Schiff bases).
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Trifluoromethylthio Group: Acts as a leaving group in nucleophilic aromatic substitution reactions.
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Aromatic Ring: Undergoes electrophilic substitution at meta positions due to electron-withdrawing effects of -CF₃ and -SCF₃.
Applications in Pharmaceutical and Agrochemical Research
Drug Discovery
The compound serves as a key intermediate in synthesizing kinase inhibitors and antimicrobial agents. Its trifluoromethylthio group enhances binding affinity to hydrophobic enzyme pockets, as demonstrated in preliminary studies targeting Staphylococcus aureus dihydrofolate reductase.
Agrochemical Development
In agrochemistry, derivatives of this compound have shown herbicidal activity against broadleaf weeds. The -SCF₃ group disrupts photosynthetic electron transport chains in plants, leading to oxidative damage.
Comparative Analysis with Structural Analogs
The table below contrasts 1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one with related compounds:
| Compound Name | Molecular Formula | Substituents | LogP | Key Applications |
|---|---|---|---|---|
| 1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one | C₁₁H₈F₆OS | -CF₃ (2-position), -SCF₃ (5-position) | 3.8 | Kinase inhibitors, herbicides |
| 1-Chloro-1-(5-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one | C₁₁H₇ClF₆OS | -Cl, -CF₃, -SCF₃ | 4.1 | Antifungal agents |
| 1-(3-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one | C₁₁H₈F₆OS | -CF₃ (3-position), -SCF₃ (5-position) | 3.6 | Material science intermediates |
The positional isomerism of the -CF₃ group (2- vs. 3-position) significantly alters biological activity and solubility.
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